molecular formula C10H13NO2S B1308895 N-2,3-Dihydro-1H-inden-5-ylmethanesulfonamide CAS No. 82471-86-1

N-2,3-Dihydro-1H-inden-5-ylmethanesulfonamide

Cat. No. B1308895
CAS RN: 82471-86-1
M. Wt: 211.28 g/mol
InChI Key: CFCWOELRCCZWRW-UHFFFAOYSA-N
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Description

The compound "N-2,3-Dihydro-1H-inden-5-ylmethanesulfonamide" is not directly mentioned in the provided papers. However, the papers discuss various sulfonamide derivatives, which are relevant to the analysis of sulfonamide-based compounds. Sulfonamides are known for their wide range of biological activities, including inhibition of carbonic anhydrase isoenzymes, which are involved in various physiological and pathological processes . The papers provided focus on the synthesis, molecular structure, and biological evaluation of different sulfonamide derivatives, which can offer insights into the general characteristics and potential applications of "N-2,3-Dihydro-1H-inden-5-ylmethanesulfonamide".

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of amines with sulfonyl chlorides. For instance, mesitylene sulfonyl chloride was used to synthesize substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides, which showed potent cytotoxicity against various cancer cell lines . Similarly, the synthesis of 5-sulfonamidomethyl substituted 4,7-dihydroazolo[1,5-a]pyrimidines was achieved through a two-component condensation reaction . These methods could potentially be adapted for the synthesis of "N-2,3-Dihydro-1H-inden-5-ylmethanesulfonamide".

Molecular Structure Analysis

The molecular structure and electronic properties of sulfonamide derivatives have been studied using techniques such as Density Functional Theory (DFT) calculations, which assist in understanding the molecular and electronic structures and provide useful structural and spectroscopic information . The molecular docking studies also support the experimental observations and help in predicting the biological activity of these compounds .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, including the formation of imino ylides and their subsequent reduction to yield the target compounds . The reactivity of these compounds can be influenced by the nature of the substituents on the sulfonamide moiety, which can affect their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. The NMR and FT-IR spectroscopic properties provide insights into the chemical environment of the molecules . The biological evaluation of these compounds, including their antibacterial and enzyme inhibition activities, is essential for determining their potential as therapeutic agents .

Scientific Research Applications

Sulfonamides in Drug Discovery and Development

Sulfonamides have been identified as key structural motifs in various classes of drugs due to their versatile pharmacological properties. They are pivotal in the development of diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotic drugs, and COX2 inhibitors, among others. Recent research highlights the exploration of sulfonamides in developing antiglaucoma agents, antitumor agents targeting carbonic anhydrase isoforms CA IX/XII, and in addressing conditions like dandruff through their action on yeast carbonic anhydrases. Notably, drugs such as apricoxib (a COX2 inhibitor) and pazopanib (a tyrosine kinase inhibitor) exhibit significant antitumor activities, underscoring the ongoing need for novel sulfonamide compounds to enhance treatment options for various diseases including glaucoma, cancer, and microbial infections (Carta, Scozzafava, & Supuran, 2012).

Sulfonamides in Enzyme Inhibition

Sulfonamides have been researched extensively for their role as enzyme inhibitors, particularly in targeting enzymes such as carbonic anhydrases and tyrosine kinases. Their inhibitory action is critical in the treatment of conditions such as glaucoma, hypertension, and certain cancers. The ability to design sulfonamide compounds that selectively target specific enzyme isoforms presents a promising approach for therapeutic intervention, offering potential for the development of highly specific and effective drugs (Gulcin & Taslimi, 2018).

Environmental and Analytical Applications

Beyond their medicinal applications, sulfonamides have also been studied for their environmental impact and analytical detection methods. Research into the biodegradation of sulfonamide antibiotics, for example, is critical for understanding their persistence and effects in the environment. Additionally, sulfonamides have been a focus in the development of analytical methods for their detection in various matrices, highlighting their relevance not only in pharmaceuticals but also in environmental science and food safety (Liu & Avendaño, 2013).

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-14(12,13)11-10-6-5-8-3-2-4-9(8)7-10/h5-7,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCWOELRCCZWRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424222
Record name N-2,3-Dihydro-1H-inden-5-ylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-5-yl)methanesulfonamide

CAS RN

82471-86-1
Record name N-2,3-Dihydro-1H-inden-5-ylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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